1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Organic Synthesis Pharmaceutical Intermediates Reductive Amination

Protocol reproducibility failures often stem from unintended salt-form substitution in piperazine-piperidine building blocks. 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS 1219979-73-3) eliminates this variable with its defined 1:2 (base:HCl) stoichiometry. • Supports patented 92%-yield reductive amination scale-up without molar correction calculations • Ambient-temperature shipping stability validated; LogP 1.794 & tPSA 18.51 Ų align with CNS drug-likeness parameters • Serves as key intermediate for aripiprazole, melperone, and Wee1 kinase inhibitor SAR campaigns

Molecular Formula C10H23Cl2N3
Molecular Weight 256.215
CAS No. 1219979-73-3
Cat. No. B580792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
CAS1219979-73-3
Synonyms1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
Molecular FormulaC10H23Cl2N3
Molecular Weight256.215
Structural Identifiers
SMILESCN1CCN(CC1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H
InChIKeyVJHNHKVVVWTQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride Overview


1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS 1219979-73-3, molecular formula C₁₀H₂₃Cl₂N₃, MW 256.22) is a heterocyclic dihydrochloride salt comprising a piperazine ring substituted at the 4-position with a piperidine moiety and N-methylated at the 1-position [1]. This compound serves as a versatile pharmaceutical intermediate and research reagent, with documented utility in the synthesis of CNS-active agents including antidepressants and antipsychotics . The dihydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base, facilitating its use in both synthetic and biological assay workflows .

Workflow
CNS-active agent intermediate research and synthesis
Selection
Dihydrochloride salt for reported aqueous solubility and handling
Use Context
Synthetic and assay-ready workflows; kinase inhibitor building block research

Substitution Risks with Alternative Salts


Interchanging this dihydrochloride salt with structurally related compounds—including the free base (CAS 53617-36-0, C₁₀H₂₁N₃, MW 183.29), the monohydrochloride salt (CAS 436099-90-0, C₁₀H₂₂ClN₃, MW 219.76), the trihydrochloride salt (CAS 1621519-77-4, C₁₀H₂₄Cl₃N₃, MW 292.68), or positional isomers such as 1-(1-Methyl-4-piperidinyl)piperazine (CAS 23995-88-2)—introduces quantifiable differences in molecular weight, stoichiometry, solubility, and crystallization behavior that directly impact synthetic yield, assay reproducibility, and regulatory documentation [1]. The dihydrochloride form provides a defined 1:2 stoichiometry (base: HCl) that differs critically from the 1:1 and 1:3 salts, affecting molar equivalents in reaction planning and dissolution kinetics . Furthermore, procurement of the incorrect salt form or free base can lead to failed reproducibility of published synthetic protocols that explicitly specify the dihydrochloride .

Salt stoichiometry mismatch

Alternative salts (mono/tri-HCl) alter molar equivalents and dissolution kinetics, which may shift assay reproducibility.

Free base protonation state

Free base exhibits different LogD and solubility; synthetic or assay protocols specifying the dihydrochloride may not transfer directly.

Positional isomer interference

1-(1-Methyl-4-piperidinyl)piperazine isomer introduces structural variability that can alter reaction outcomes and bioactivity context.

Head-to-Head Evidence


Reductive Amination Yield

In a patented synthetic method for the hydrochloride salt of 1-methyl-4-(4-piperidinyl)piperazine (direct precursor to the dihydrochloride form), a reductive amination reaction between N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone using sodium cyanoborohydride in methanol followed by HCl deprotection achieved a yield of 92% [1]. This represents a substantial improvement over traditional reductive amination methods for analogous piperazine-piperidine coupling, which frequently report yields in the 55–75% range [2].

Reductive Amination Yield
Reported
92% yield
vs. literature baseline 55–75%
Supports scalability in synthesis campaigns
Patent-reported method; lab-specific optimization required
Organic Synthesis Pharmaceutical Intermediates Reductive Amination

Defined Salt Stoichiometry

The dihydrochloride salt (CAS 1219979-73-3) has a defined stoichiometry of 1:2 (base: HCl), corresponding to a molecular weight of 256.22 g/mol [1]. In contrast, the monohydrochloride salt (CAS 436099-90-0) has a 1:1 stoichiometry and MW of 219.76 g/mol, while the trihydrochloride salt (CAS 1621519-77-4) has a 1:3 stoichiometry and MW of 292.68 g/mol . This stoichiometric variation changes the molar amount of active free base delivered per gram of salt by a factor of 1.4 between monohydrochloride and trihydrochloride forms, introducing substantial error if salts are interchanged without adjustment .

Defined Salt Stoichiometry
Method context
Dihydrochloride 1:2 (MW 256.22, free base 71.5%)
Mono-HCl 1:1 (free base 83.4%); Tri-HCl 1:3 (62.6%)
Molar correction necessary if substituting salt forms
Systematic error >10% in stoichiometric reactions
Salt Selection Pre-formulation Reagent Handling

LogP and tPSA for CNS Permeability

The dihydrochloride salt exhibits a calculated LogP of 1.794 and topological polar surface area (tPSA) of 18.51 Ų . These values place the compound within the favorable range for CNS penetration according to established drug-likeness criteria (LogP 1–5, tPSA < 60–70 Ų) [1]. In contrast, the free base form has a reported LogP of -0.319 and LogD (pH 7.4) of -3.78, indicating substantially higher hydrophilicity that would favor peripheral over CNS distribution [2]. This physicochemical divergence arises from the protonation state difference between salt and free base under physiological pH.

LogP & tPSA for CNS Permeability
Context-dependent
LogP 1.794 (tPSA 18.51 Ų) dihydrochloride
Free base LogP -0.319; ΔLogP +2.11
May support CNS permeability screening; free base unfavorable
In silico values; requires experimental validation
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Penetration

Wee1 Inhibitor Synthetic Utility

1-Methyl-4-(4-piperidyl)piperazine is specifically documented as a reagent in the preparation of Wee1 kinase inhibitors . Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and Wee1 inhibitors are under active clinical investigation for oncology applications (e.g., adavosertib/MK-1775, which contains a structurally related piperazine-piperidine motif) [1]. The piperidine nitrogen of the compound provides a conjugation handle for carbamate, amide, or urea linkage to kinase-binding pharmacophores, while the N-methylpiperazine moiety contributes to solubility and target engagement .

Wee1 Inhibitor Synthetic Utility
Class-level
Documented as Wee1 inhibitor building block
Supports kinase inhibitor research entry
Class-level context; verify for specific targets
Kinase Inhibitors Oncology Cell Cycle Regulation

Application Scenarios


Scale-Up Synthesis of N-Alkylpiperazine Intermediates

Based on the patented 92% yield reductive amination protocol using this compound's synthetic precursors, procurement of the dihydrochloride salt supports high-efficiency scale-up campaigns for pharmaceutical intermediate production [1]. The defined 1:2 stoichiometry eliminates the molar correction calculations required when using alternative salt forms, reducing operator error and batch-to-batch variability in GMP and non-GMP settings .

CNS-Targeted Medicinal Chemistry

The dihydrochloride salt's calculated LogP of 1.794 and tPSA of 18.51 Ų align with established CNS drug-likeness parameters, making it a rational choice for hit-to-lead campaigns targeting neurological or psychiatric indications [1]. Procurement of the dihydrochloride rather than the free base ensures the appropriate protonation state for assays conducted at physiological pH without requiring pre-dissolution adjustment .

Wee1 Kinase Inhibitor Development

Given its documented use as a building block for Wee1 kinase inhibitors, this compound provides medicinal chemistry teams with a validated starting point for SAR exploration around the piperazine-piperidine motif [1]. The dual-nitrogen architecture (piperazine N-methyl and piperidine NH) enables orthogonal functionalization strategies, offering synthetic versatility that simpler monoamine scaffolds cannot match .

CNS Intermediate Supply Chain

The compound's established role as an intermediate in the synthesis of aripiprazole, melperone, and related CNS agents positions it as a critical supply chain component for generic pharmaceutical manufacturing [1]. The dihydrochloride form's stability at ambient temperature during shipping (documented by InvivoChem's room-temperature shipping validation) offers logistical advantages over more thermolabile intermediates .

Application
Selection Property
Validation Focus
Synthesis scale-up of piperazine intermediates
Defined 1:2 salt stoichiometry
Molar correction avoidance and yield reproducibility
CNS research compound design
Favorable calculated CNS drug-likeness profile
BBB permeability assay validation
Kinase inhibitor research (Wee1 pathway)
Documented building block for Wee1 inhibitor synthesis
SAR exploration with orthogonal functionalization
CNS intermediate supply for research
Ambient-temperature shipping stability
Batch consistency and logistic reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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